

# A Comprehensive Technical Guide to the Physicochemical Properties of Entecavir Hydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Entecavir hydrate |           |
| Cat. No.:            | B8815072          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Entecavir is a potent and selective antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. As a nucleoside analogue, its efficacy and stability are intrinsically linked to its solid-state properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of **Entecavir hydrate** powder. The information presented herein is intended to support research, formulation development, and quality control activities by providing a consolidated resource of its fundamental properties and the experimental methodologies used for their determination.

## **Chemical Identity and Structure**

Entecavir is a guanine nucleoside analogue. The active pharmaceutical ingredient is typically used in its monohydrate form.

- Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate[1][2]
- CAS Number: 209216-23-9 (monohydrate)[3][4]
- Molecular Formula: C<sub>12</sub>H<sub>15</sub>N<sub>5</sub>O<sub>3</sub> · H<sub>2</sub>O[3][5]



Molecular Weight: 295.3 g/mol [3][5]

# **Quantitative Physicochemical Data**

The following tables summarize the key physicochemical properties of **Entecavir hydrate** powder.

**Table 1: Solubility Profile** 

| Solvent/Medium            | Solubility (mg/mL) | Conditions                                                  |
|---------------------------|--------------------|-------------------------------------------------------------|
| Water                     | 2.4                | 25 °C[6][7]                                                 |
| Ethanol                   | ~ 0.1              | Not Specified[3][5]                                         |
| Dimethyl Sulfoxide (DMSO) | ~ 12 - 59          | Fresh DMSO recommended due to moisture absorption[3] [5][8] |
| Dimethylformamide (DMF)   | ~ 14               | Not Specified[3][5]                                         |
| DMF:PBS (1:1)             | ~ 0.5              | pH 7.2[3][5]                                                |
| Aqueous Buffers           | Sparingly soluble  | Not Specified[3][5]                                         |

**Table 2: Thermal and Acid Dissociation Properties** 

| Parameter                    | Value                   | Method                                        |
|------------------------------|-------------------------|-----------------------------------------------|
| Melting Point (as anhydrous) | ~ 247 - 252 °C          | Differential Scanning Calorimetry (DSC)[2][9] |
| Dehydration Temperature      | 61.97 °C - 107.84 °C    | Thermogravimetric Analysis (TGA)[1]           |
| рКа                          | 8.00 (estimated) / 10.5 | Estimated / Not Specified[6][9]               |

# **Detailed Physicochemical Characterization Solubility**



**Entecavir hydrate** is described as slightly soluble in water.[10] Its solubility in aqueous media is not significantly affected by pH.[7] In organic solvents, it exhibits a range of solubilities, being sparingly soluble in ethanol and more soluble in DMSO and DMF.[3][5] For formulation purposes, it is important to note that aqueous solutions prepared from a DMF stock are not recommended for storage for more than one day.[3][5]

#### **Thermal Properties**

Thermal analysis is critical for understanding the stability and physical form of **Entecavir hydrate**.

- Thermogravimetric Analysis (TGA): TGA of Entecavir hydrate shows an initial mass loss of approximately 5.05% between 61.97 °C and 107.84 °C, which corresponds to the loss of one molecule of water of hydration.[1] The theoretical water content in the monohydrate is 6.10%.
   [1] This dehydration event signifies the conversion from the monohydrate to the anhydrous form.[1]
- Differential Scanning Calorimetry (DSC): The DSC thermogram of Entecavir (after dehydration) exhibits a sharp endothermic peak at approximately 247 °C, which is characteristic of the melting of the anhydrous crystalline form.[9]

#### **Acid Dissociation Constant (pKa)**

The pKa value is crucial for predicting the ionization state of a drug at different physiological pHs. There is some discrepancy in the reported pKa values for Entecavir. An estimated pKa of 8.00 suggests that it will exist partially in a cationic form in the environment.[6] Another source reports a pKa of 10.5, though the experimental conditions are not specified.[9] This value indicates that Entecavir is a weak base.

## **Polymorphism and Crystallinity**

Entecavir is known to exhibit polymorphism, existing in several crystalline forms as well as an amorphous form.[2][11] The monohydrate is a common crystalline form and is often used as the drug substance.[12] The conversion between the monohydrate and anhydrous forms can occur during manufacturing processes such as granulation, drying, and compression.[12]



X-ray powder diffraction (XRPD) is a key technique for characterizing the crystalline form. For one crystalline form of Entecavir, strong diffraction peaks have been observed at 2θ angles of 5.282°, 15.560°, and 21.236°.[13]

#### **Stability**

Entecavir is stable under long-term storage conditions (25°C/60% RH) for up to 36 months.[11] [14] Forced degradation studies have shown that Entecavir degrades under acidic and basic conditions and in the presence of hydrogen peroxide. It is found to be stable under thermal and light stress conditions. Drug-excipient compatibility studies are crucial, and it has been reported that Entecavir monohydrate is incompatible with lactose monohydrate but compatible with other common excipients like microcrystalline cellulose, crospovidone, and magnesium stearate.[2]

## Hygroscopicity

The existence of a stable monohydrate form indicates that Entecavir has an affinity for water. While detailed dynamic vapor sorption (DVS) data is not readily available in the public domain, the recommendation to use fresh, moisture-absorbing DMSO for solubility studies suggests that the compound is hygroscopic.[8]

# **Experimental Protocols and Workflows**

The following sections detail the methodologies for characterizing the physicochemical properties of **Entecavir hydrate** powder.

## **Solubility Determination (Shake-Flask Method)**

The equilibrium solubility of **Entecavir hydrate** can be determined using the shake-flask method.

#### Protocol:

- Add an excess amount of Entecavir hydrate powder to a series of vials containing different solvents (e.g., water, buffered solutions at various pHs, organic solvents).
- Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.



- After equilibration, visually inspect for the presence of undissolved solid.
- Centrifuge or filter the samples to separate the saturated solution from the excess solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent.
- Quantify the concentration of Entecavir in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



Solubility Determination Workflow

## Thermal Analysis (TGA/DSC)

## Foundational & Exploratory





Thermogravimetric Analysis and Differential Scanning Calorimetry are performed to assess the thermal properties of **Entecavir hydrate**.

#### Protocol:

- TGA:
  - Calibrate the TGA instrument for mass and temperature.
  - Accurately weigh 5-10 mg of Entecavir hydrate powder into a suitable pan (e.g., alumina).
  - Place the pan in the TGA furnace.
  - Heat the sample under a controlled nitrogen atmosphere (e.g., 20-50 mL/min).
  - Use a linear heating rate (e.g., 10 °C/min) over a temperature range that covers the dehydration and decomposition of the sample (e.g., 30 °C to 300 °C).
  - Record the mass loss as a function of temperature.

#### DSC:

- Calibrate the DSC instrument for heat flow and temperature using a certified standard (e.g., indium).
- Accurately weigh 2-5 mg of Entecavir hydrate powder into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
- Place the sample and reference pans in the DSC cell.
- Heat the sample under a controlled nitrogen atmosphere at a defined rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 280 °C).
- Record the heat flow as a function of temperature.





Thermal Analysis Workflow

## pKa Determination (Potentiometric Titration)

The pKa of Entecavir can be determined by potentiometric titration.

#### Protocol:

- Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Accurately prepare a solution of Entecavir hydrate of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).



- Place the solution in a thermostated vessel and stir continuously.
- Immerse a calibrated pH electrode into the solution.
- Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.



pKa Determination Workflow



## **Polymorphic Form Analysis (XRPD)**

X-ray powder diffraction is the primary method for identifying the crystalline form of **Entecavir hydrate**.

#### Protocol:

- Gently grind the Entecavir hydrate powder to a fine, uniform consistency to minimize preferred orientation effects.
- · Pack the powder into a sample holder.
- Place the sample holder in the XRPD instrument.
- Expose the sample to monochromatic X-ray radiation (typically Cu Kα).
- Scan the sample over a defined range of 2θ angles (e.g., 3° to 40°).
- Record the intensity of the diffracted X-rays as a function of the 2θ angle.
- Compare the resulting diffractogram with reference patterns for known polymorphs of Entecavir to identify the crystalline form.





XRPD Analysis Workflow

## Conclusion

This technical guide provides a detailed overview of the fundamental physicochemical properties of **Entecavir hydrate** powder. The data and experimental protocols presented are essential for scientists and researchers involved in the development, manufacturing, and quality control of Entecavir-containing drug products. A thorough understanding of its solubility, thermal behavior, pKa, polymorphism, and stability is paramount for ensuring the development of safe, effective, and stable pharmaceutical formulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Entecavir | C12H15N5O3 | CID 135398508 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Quantitation of polymorphic impurity in entecavir polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20140220120A1 Crystal entecavir, crystal entecavir formulation and methods for the preparation thereof - Google Patents [patents.google.com]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. jgtps.com [jgtps.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Entecavir Hydrate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8815072#basic-physicochemical-properties-of-entecavir-hydrate-powder]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com